molecular formula C26H46N4O9S3 B6297149 Biotin-PEG4-S-S-acid CAS No. 1380166-80-2

Biotin-PEG4-S-S-acid

Cat. No.: B6297149
CAS No.: 1380166-80-2
M. Wt: 654.9 g/mol
InChI Key: JHFNDTQMSDEJOG-WATLYSKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Biotin-PEG(4)-SS-COOH primarily targets proteins, antibodies, and other primary-amine containing molecules . Biotin has a strong binding affinity with avidin, a protein produced in the oviducts of birds, reptiles, and amphibians . This interaction forms the basis for many biotechnological applications .

Mode of Action

Biotin-PEG(4)-SS-COOH interacts with its targets through a process called biotinylation . This involves the covalent attachment of biotin to the primary amines present in proteins and other biomolecules . The compound reacts specifically and efficiently with these primary amines at pH 7-9 to form covalent bonds .

Biochemical Pathways

The biotinylation process affects various biochemical pathways. Biotinylated proteins typically retain their biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Pharmacokinetics

The pharmacokinetics of Biotin-PEG(4)-SS-COOH are influenced by its PEGylation. The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution . This enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, improving its bioavailability .

Result of Action

The result of Biotin-PEG(4)-SS-COOH’s action is the efficient labeling of antibodies, proteins, and other primary-amine containing molecules . This labeling increases solubility and eliminates aggregation of labeled molecules . The extended PEG4 spacer arm reduces steric hindrance for optimal streptavidin binding .

Action Environment

The action of Biotin-PEG(4)-SS-COOH is influenced by environmental factors such as pH and temperature . The compound reacts specifically and efficiently with primary amines at pH 7-9 . Furthermore, the bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG4-S-S-acid is synthesized through a series of chemical reactions involving the attachment of biotin to a polyethylene glycol (PEG) spacer arm, which is then linked to a disulfide bond. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG4-S-S-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cleavable disulfide bond, which allows for the reversible biotinylation of biomolecules. This feature provides flexibility in experimental design and applications where temporary biotinylation is desired .

Properties

IUPAC Name

3-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35)/t20-,21-,25-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFNDTQMSDEJOG-WATLYSKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N4O9S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biotin-PEG4-S-S-acid
Reactant of Route 2
Biotin-PEG4-S-S-acid
Reactant of Route 3
Reactant of Route 3
Biotin-PEG4-S-S-acid
Reactant of Route 4
Reactant of Route 4
Biotin-PEG4-S-S-acid
Reactant of Route 5
Reactant of Route 5
Biotin-PEG4-S-S-acid
Reactant of Route 6
Biotin-PEG4-S-S-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.